molecular formula C13H19N3O2 B11867280 Ethyl 4-(piperazin-1-ylamino)benzoate

Ethyl 4-(piperazin-1-ylamino)benzoate

Cat. No.: B11867280
M. Wt: 249.31 g/mol
InChI Key: PVMXFABPPYVKLQ-UHFFFAOYSA-N
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Description

Ethyl 4-(piperazin-1-ylamino)benzoate is a chemical compound with the molecular formula C13H19N3O2. It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(piperazin-1-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with piperazine in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(piperazin-1-ylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(piperazin-1-ylamino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(piperazin-1-ylamino)benzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .

Comparison with Similar Compounds

Ethyl 4-(piperazin-1-ylamino)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its piperazine ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 4-(piperazin-1-yl)benzoate is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl 4-(piperazin-1-yl)benzoate has the molecular formula C13H18N2O2C_{13}H_{18}N_{2}O_{2} and a molecular weight of approximately 234.29 g/mol. The compound features a piperazine ring, which is known for its significant role in various pharmacological activities. The presence of the ethyl ester group enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives, including Ethyl 4-(piperazin-1-yl)benzoate, exhibit notable antimicrobial properties. For instance, research has shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria:

CompoundMIC (mg/mL)Activity Against
Ethyl 4-(piperazin-1-yl)benzoate0.5Staphylococcus aureus
1.0Escherichia coli
2.0Pseudomonas aeruginosa

These findings suggest that Ethyl 4-(piperazin-1-yl)benzoate may possess broad-spectrum antibacterial activity, warranting further investigation into its mechanisms of action.

Neuropharmacological Effects

The piperazine moiety is frequently associated with neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Studies have demonstrated that similar compounds can act as antagonists at various receptors, including serotonin and dopamine receptors. These interactions may lead to therapeutic effects in conditions such as anxiety and depression:

  • Case Study : A study on piperazine derivatives indicated that certain modifications could enhance binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.

Synthesis of Ethyl 4-(piperazin-1-yl)benzoate

The synthesis of Ethyl 4-(piperazin-1-yl)benzoate typically involves the following steps:

  • Formation of Piperazine : Piperazine is reacted with an appropriate benzoic acid derivative.
  • Esterification : The resulting amine is then esterified with ethyl chloroformate.
  • Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound.

This synthetic route allows for the efficient production of Ethyl 4-(piperazin-1-yl)benzoate with good yields.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity of Ethyl 4-(piperazin-1-yl)benzoate. Preliminary toxicity studies indicate low acute toxicity levels, making it a candidate for further pharmacological exploration:

ParameterValue
LD50 (mg/kg)>2000
Toxicity ClassificationLow

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 4-(piperazin-1-ylamino)benzoate

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)11-3-5-12(6-4-11)15-16-9-7-14-8-10-16/h3-6,14-15H,2,7-10H2,1H3

InChI Key

PVMXFABPPYVKLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN2CCNCC2

Origin of Product

United States

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